![molecular formula C11H18N4O2 B14594249 6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide CAS No. 61280-06-6](/img/structure/B14594249.png)
6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide is a synthetic compound belonging to the pyrazine family. Pyrazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antitubercular, and anticancer properties
Vorbereitungsmethoden
The synthesis of 6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with diethylaminoethanol in the presence of a coupling agent such as 4-dimethylaminopyridine (DMAP) and a dehydrating agent like thionyl chloride . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with diethylaminoethanol to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be synthesized using reagents like phosphorus pentachloride.
Wissenschaftliche Forschungsanwendungen
6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitubercular agent due to its structural similarity to pyrazinamide, a known antitubercular drug.
Biological Studies: The compound is used in studies exploring its antimicrobial and anticancer properties, contributing to the development of new therapeutic agents.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex pyrazine derivatives, which are valuable in various chemical and pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit the synthesis of fatty acids by interfering with the fatty acid synthase enzyme complex, similar to the mechanism of pyrazinamide . This disruption in fatty acid synthesis hampers the growth and replication of bacteria, making it an effective antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:
Pyrazinamide: A well-known antitubercular drug with a similar mechanism of action.
Pyrazinecarboxamide: Another pyrazine derivative used in the treatment of tuberculosis.
Ethyl 6-[(4-methoxyphenyl)sulfanyl]pyrazine-2-carboxylate: Known for its activity against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific structural modifications, which may enhance its pharmacological properties and broaden its range of applications in medicinal chemistry.
Eigenschaften
CAS-Nummer |
61280-06-6 |
|---|---|
Molekularformel |
C11H18N4O2 |
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
6-[2-(diethylamino)ethoxy]pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H18N4O2/c1-3-15(4-2)5-6-17-10-8-13-7-9(14-10)11(12)16/h7-8H,3-6H2,1-2H3,(H2,12,16) |
InChI-Schlüssel |
PGWIQJITQQJMJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=NC(=CN=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
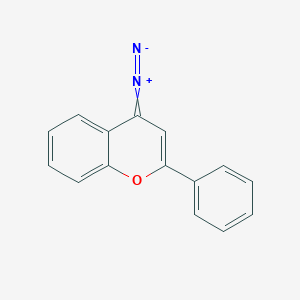
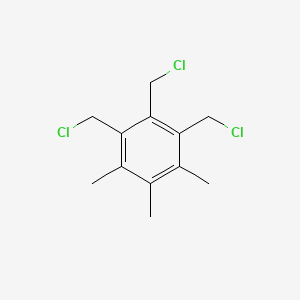
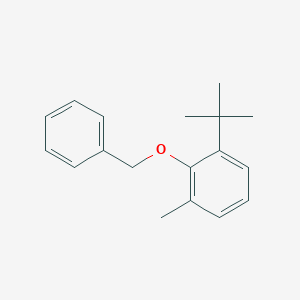
![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
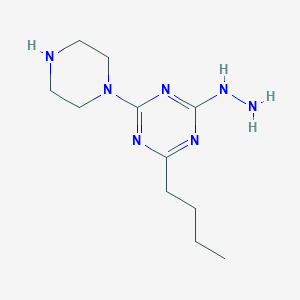
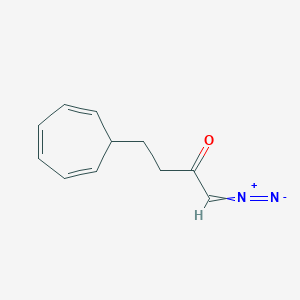
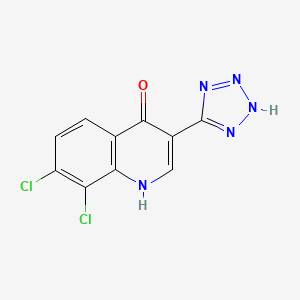
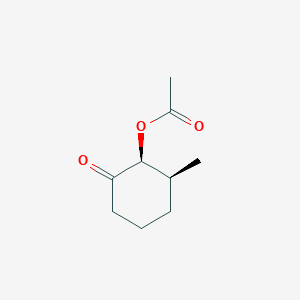
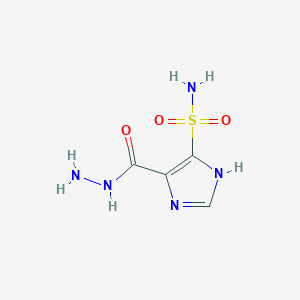
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)

![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
